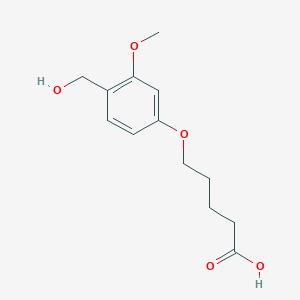
Itrocainide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Itrocainide: is a chemical compound with the molecular formula C23H27N3O . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure and properties, which make it a subject of interest for researchers.
Preparation Methods
The preparation of Itrocainide involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Itrocainide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Itrocainide has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in different chemical reactions.
Biology: this compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of Itrocainide involves its interaction with specific molecular targets and pathways. This compound acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . The compound binds preferentially to the inactive state of the sodium channels, mediating its effects through these interactions .
Comparison with Similar Compounds
Itrocainide is similar to other compounds such as Tocainide and Encainide . it has unique properties that distinguish it from these compounds. For example, this compound has a different molecular structure and exhibits distinct chemical and biological activities . Similar compounds include:
Properties
CAS No. |
90828-99-2 |
|---|---|
Molecular Formula |
C23H27N3O |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-1-(2-methylphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H27N3O/c1-4-26(5-2)15-14-24-23(27)21-16-25-22(18-11-7-6-10-17(18)3)20-13-9-8-12-19(20)21/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,27) |
InChI Key |
OIMMXIJXYSXFKM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CN=C(C2=CC=CC=C21)C3=CC=CC=C3C |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CN=C(C2=CC=CC=C21)C3=CC=CC=C3C |
Key on ui other cas no. |
90828-99-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-](/img/structure/B1623131.png)


![2-Mercapto-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B1623134.png)


